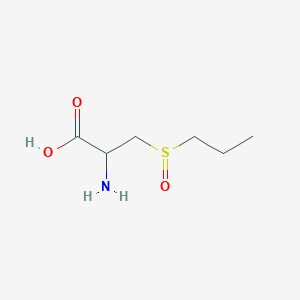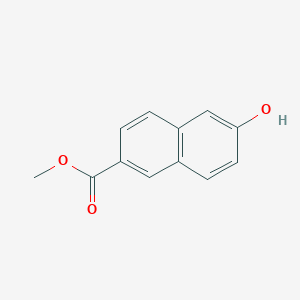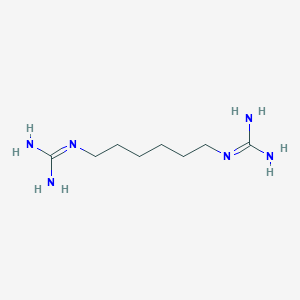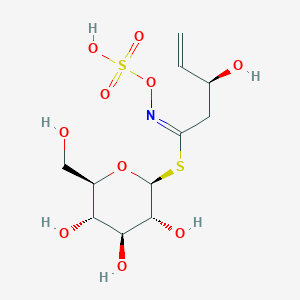
Epiprogoitrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epiprogoitrin is a naturally occurring glucosinolate found in various cruciferous vegetables. Glucosinolates are sulfur-containing compounds known for their role in plant defense mechanisms and potential health benefits in humans. This particular glucosinolate is of interest due to its unique structure and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Epiprogoitrin typically involves the enzymatic conversion of precursor compounds in plants. In a laboratory setting, it can be synthesized through a series of chemical reactions starting from simple organic molecules. The process often involves the use of specific enzymes or catalysts to facilitate the formation of the glucosinolate structure.
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from cruciferous vegetables. The extraction process involves crushing the plant material, followed by solvent extraction and purification steps to isolate the glucosinolate. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Epiprogoitrin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the glucosinolate into simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original glucosinolate, such as sulfoxides, thiols, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Epiprogoitrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of glucosinolates.
Biology: Researchers investigate its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Studies focus on its potential health benefits, including anti-cancer properties and its role in detoxification processes.
Industry: It is explored for its use in developing natural pesticides and as a bioactive compound in functional foods.
Wirkmechanismus
The mechanism of action of Epiprogoitrin involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates. These bioactive compounds interact with various molecular targets and pathways, including:
Detoxification Enzymes: Induction of phase II detoxification enzymes, which help in the elimination of carcinogens.
Apoptosis Pathways: Activation of apoptosis pathways in cancer cells, leading to cell death.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Epiprogoitrin can be compared with other glucosinolates such as:
Sinigrin: Found in mustard seeds, known for its pungent taste and potential health benefits.
Glucoraphanin: Found in broccoli, known for its potent anti-cancer properties.
Glucobrassicin: Found in cabbage, known for its role in detoxification processes.
Compared to these compounds, this compound is unique due to its specific structure and the distinct bioactive compounds it releases upon hydrolysis
Eigenschaften
CAS-Nummer |
19237-18-4 |
|---|---|
Molekularformel |
C11H19NO10S2 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
InChI-Schlüssel |
MYHSVHWQEVDFQT-KBHNZSCUSA-N |
SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Isomerische SMILES |
C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Kanonische SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Synonyme |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



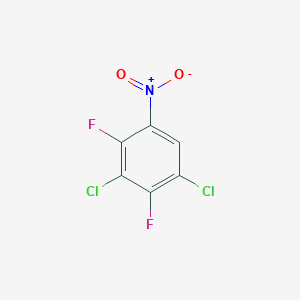
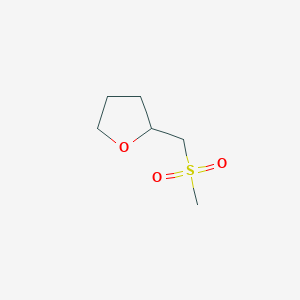
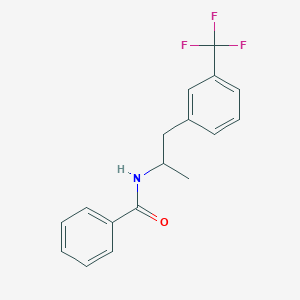
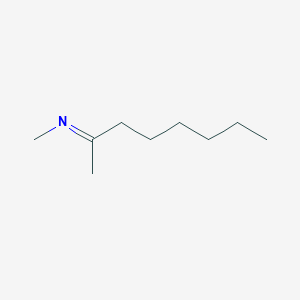
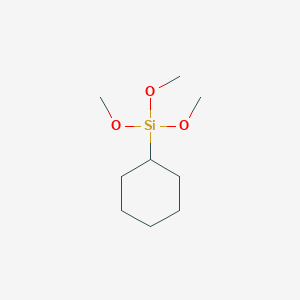
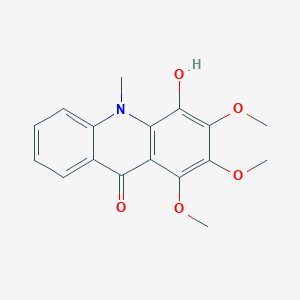
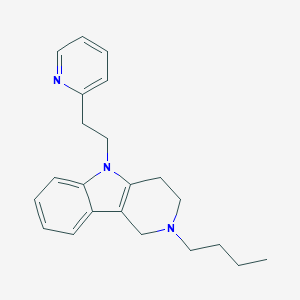
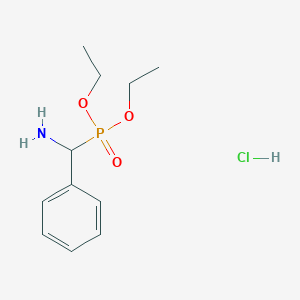
![[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate](/img/structure/B98010.png)
